C22H23Cl2NO2
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Overview
Description
The compound with the molecular formula C22H23Cl2NO2 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its non-sedative properties, making it a popular choice for allergy relief without causing drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form , its active metabolite.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: or for oxidation.
Reducing Agents: for reduction.
Solvents: Methanol , chloroform , and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.
Biology: Investigated for its effects on histamine receptors and cellular signaling pathways.
Medicine: Extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Used in the formulation of various over-the-counter allergy medications
Mechanism of Action
Loratadine works by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not cross the blood-brain barrier significantly, which accounts for its non-sedative properties .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but slightly different pharmacokinetics.
Fexofenadine: Known for its rapid onset of action and minimal sedative effects.
Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially longer-lasting effects
Uniqueness
Loratadine’s primary uniqueness lies in its balance of efficacy and non-sedative properties, making it a preferred choice for many patients seeking allergy relief without drowsiness .
Properties
Molecular Formula |
C22H23Cl2NO2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H22ClNO2.ClH/c1-25-21-9-5-8-19(15-24-14-17-6-3-2-4-7-17)22(21)26-16-18-10-12-20(23)13-11-18;/h2-13,24H,14-16H2,1H3;1H |
InChI Key |
YLDFJJVLWBRDKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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